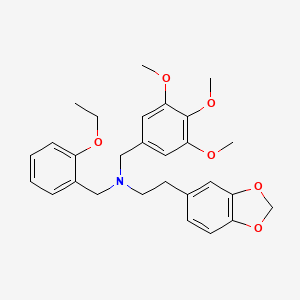
N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide
Vue d'ensemble
Description
N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as ADX-10059, and its chemical structure is C12H12Cl2N2O2S. ADX-10059 is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain sensation and inflammation.
Mécanisme D'action
The N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide receptor is a non-selective cation channel that is activated by various stimuli, such as heat, protons, and capsaicin. When activated, this compound channels allow calcium ions to enter the cell, which leads to the release of neurotransmitters and the perception of pain and inflammation. ADX-10059 selectively blocks this compound channels, which reduces the influx of calcium ions and the release of neurotransmitters. This results in the attenuation of pain and inflammation.
Biochemical and Physiological Effects
ADX-10059 has been shown to have potent analgesic and anti-inflammatory effects in preclinical models. This compound has been shown to reduce thermal hyperalgesia, mechanical allodynia, and edema in models of inflammatory pain. ADX-10059 has also been shown to reduce the number and severity of migraine attacks in preclinical models. In addition, this compound has been shown to reduce the frequency and severity of reflux symptoms in models of gastroesophageal reflux disease.
Avantages Et Limitations Des Expériences En Laboratoire
ADX-10059 has several advantages for lab experiments. This compound is highly selective for N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide receptors, which reduces the potential for off-target effects. ADX-10059 is also orally bioavailable, which makes it a convenient compound for testing in animal models. However, there are some limitations to using ADX-10059 in lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in chronic pain models. In addition, ADX-10059 has poor solubility in aqueous solutions, which may limit its use in certain experimental designs.
Orientations Futures
There are several future directions for the study of ADX-10059. One potential application of this compound is in the treatment of neuropathic pain, which is a chronic pain condition that is often resistant to current treatments. ADX-10059 has shown promising results in preclinical models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another potential application of ADX-10059 is in the treatment of cancer pain, which is a common and debilitating symptom in cancer patients. ADX-10059 has been shown to reduce cancer-induced bone pain in preclinical models, and further studies are needed to determine its efficacy in other types of cancer pain. Finally, ADX-10059 may have potential applications in other areas of medicine, such as dermatology and ophthalmology, where N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide receptors are involved in pain and inflammation.
Applications De Recherche Scientifique
ADX-10059 has been studied extensively for its potential therapeutic applications in pain management and inflammation. N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide receptors are involved in the perception of pain and inflammation, and ADX-10059 has been shown to selectively block these receptors. This compound has been tested in preclinical models of inflammatory pain, neuropathic pain, and migraine, and has shown promising results. ADX-10059 has also been studied for its potential use in the treatment of gastrointestinal disorders, such as irritable bowel syndrome and gastroesophageal reflux disease.
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-N-prop-2-enylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c1-2-6-13-16(14,15)7-8-9(11)4-3-5-10(8)12/h2-5,13H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXMTNRTZOAMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)
![4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4585858.png)
![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)
![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)



![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)

![N-(5-chloro-2-methylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4585916.png)
![2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585933.png)